

Glucocerebrosidase-IN-2: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Glucocerebrosidase-IN-2*

Cat. No.: *B12366432*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocerebrosidase-IN-2, also referred to as compound 12 in seminal literature, is a quinazoline-based inhibitor of the lysosomal enzyme glucocerebrosidase (GCase).[1] Mutations in the gene encoding GCase are the cause of Gaucher disease, the most common lysosomal storage disorder, and represent a significant genetic risk factor for Parkinson's disease. **Glucocerebrosidase-IN-2** has been identified as a pharmacological chaperone with the potential to rescue the function of certain GCase mutants, such as the N370S variant, by facilitating its proper folding and trafficking to the lysosome.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Glucocerebrosidase-IN-2**, along with detailed experimental protocols.

Chemical Structure and Properties

Glucocerebrosidase-IN-2 is a synthetic small molecule belonging to the quinazoline class of compounds. Its chemical identity and key physicochemical properties are summarized in the tables below.

Identifier	Value
IUPAC Name	4-(4-((2,3-Dihydrobenzo[b][3]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-(pyridin-3-yl)quinazoline
CAS Number	851185-20-1
Molecular Formula	C ₂₅ H ₂₃ N ₅ O ₄ S
SMILES	<chem>O=S(C1=CC=C2OCCOC2=C1)(N3CCN(C4=NC(C5=CN=CC=C5)=NC6=C4C=CC=C6)CC3)=O[1][3][4]</chem>

Physicochemical Property	Value
Molecular Weight	489.55 g/mol
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	9
Rotatable Bonds	4
Topological Polar Surface Area	99.9 Å ²
LogP (Predicted)	3.5

Biological Activity and Mechanism of Action

Glucocerebrosidase-IN-2 acts as an inhibitor of glucocerebrosidase. Its inhibitory activity has been characterized against both wild-type and mutant forms of the enzyme.[2] A key aspect of its mechanism is its function as a pharmacological chaperone. At sub-inhibitory concentrations, it is proposed to bind to mutant GCase in the endoplasmic reticulum, stabilizing its conformation and thereby preventing its premature degradation and facilitating its translocation to the lysosome, where it can exert its enzymatic function.[2]

The following table summarizes the known in vitro biological activity of **Glucocerebrosidase-IN-2**.

Assay	Enzyme/Cell Type	Parameter	Value
Inhibition of 4-methylumbelliferone β -D-glucopyranoside (4MU) and fluorescent glycosylceramide (FlourGC) hydrolysis	N370S mutant GCCase in tissue homogenate	AC50	25.29 μ M[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Glucocerebrosidase Activity Assay (4-Methylumbelliferyl- β -D-glucopyranoside Assay)

This assay is widely used to determine the enzymatic activity of GCCase by measuring the fluorescence of the product, 4-methylumbelliferone (4-MU), upon the cleavage of the substrate 4-methylumbelliferyl- β -D-glucopyranoside (4-MUG).[2][5][6][7][8]

Materials:

- Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing 0.25% (w/v) sodium taurocholate, 1 mM EDTA, and 1% (w/v) bovine serum albumin (BSA).[5][6]
- Substrate Stock Solution: 4-methylumbelliferyl- β -D-glucopyranoside (4-MUG) dissolved in DMSO.
- Enzyme Source: Purified GCCase or cell/tissue homogenates. For studies on mutant GCCase, spleen homogenate from a Gaucher disease patient homozygous for the N370S mutation can be used.[2][7][9]
- Inhibitor Stock Solution: **Glucocerebrosidase-IN-2** dissolved in DMSO.
- Stop Solution: 1 M Glycine, pH 12.5.[5][6]
- 96-well black, flat-bottom plates.

Procedure:

- Prepare serial dilutions of **Glucocerebrosidase-IN-2** in the assay buffer.
- Add the enzyme source to the wells of the 96-well plate.
- Add the different concentrations of **Glucocerebrosidase-IN-2** to the respective wells. Include a control with no inhibitor (DMSO vehicle).
- Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes).
- Initiate the reaction by adding the 4-MUG substrate to all wells. The final concentration of 4-MUG is typically in the low micromolar range.
- Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.[5][6]
- Stop the reaction by adding the stop solution to each well.
- Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 350-365 nm and an emission wavelength of approximately 440-460 nm.[5][6][7][8]
- Calculate the percentage of inhibition for each concentration of **Glucocerebrosidase-IN-2** relative to the control and determine the AC50 value by fitting the data to a dose-response curve.

Cellular Chaperone Activity Assay (Lysosomal Translocation)

This immunofluorescence-based assay assesses the ability of **Glucocerebrosidase-IN-2** to act as a pharmacological chaperone by measuring the increase in GCase protein levels within the lysosomes of patient-derived fibroblasts.[2]

Materials:

- Gaucher patient-derived fibroblasts (e.g., homozygous for the N370S mutation).[10]
- Cell culture medium and supplements.

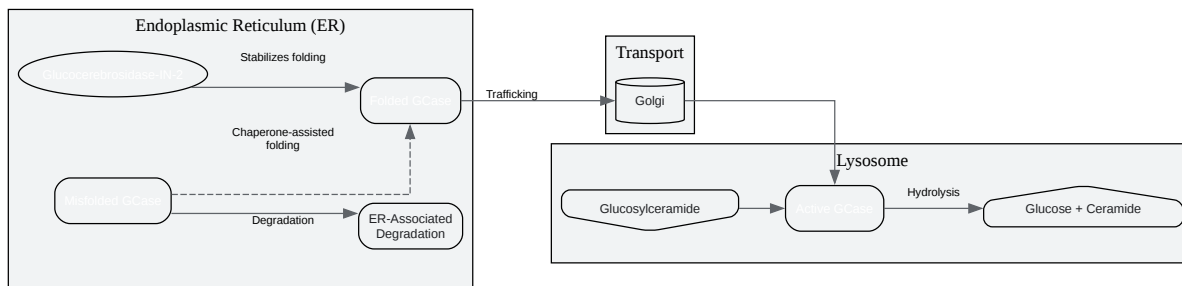
- **Glucocerebrosidase-IN-2.**
- Primary antibody against GCase.
- Lysosomal marker antibody (e.g., anti-LAMP1).
- Fluorescently labeled secondary antibodies.
- Nuclear stain (e.g., DAPI).
- Fixation and permeabilization buffers.
- Confocal microscope.

Procedure:

- Seed the Gaucher patient fibroblasts in a suitable culture plate (e.g., 96-well imaging plate).
- Treat the cells with various concentrations of **Glucocerebrosidase-IN-2** (and a vehicle control) for an extended period (e.g., 5 days) to allow for potential chaperone effects on protein trafficking.[2]
- Fix, permeabilize, and block the cells.
- Incubate the cells with the primary antibodies against GCase and a lysosomal marker.
- Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies and a nuclear stain.
- Acquire images using a confocal microscope.
- Analyze the images to quantify the colocalization of the GCase signal with the lysosomal marker. An increase in the punctate lysosomal staining of GCase in treated cells compared to control cells indicates chaperone activity.

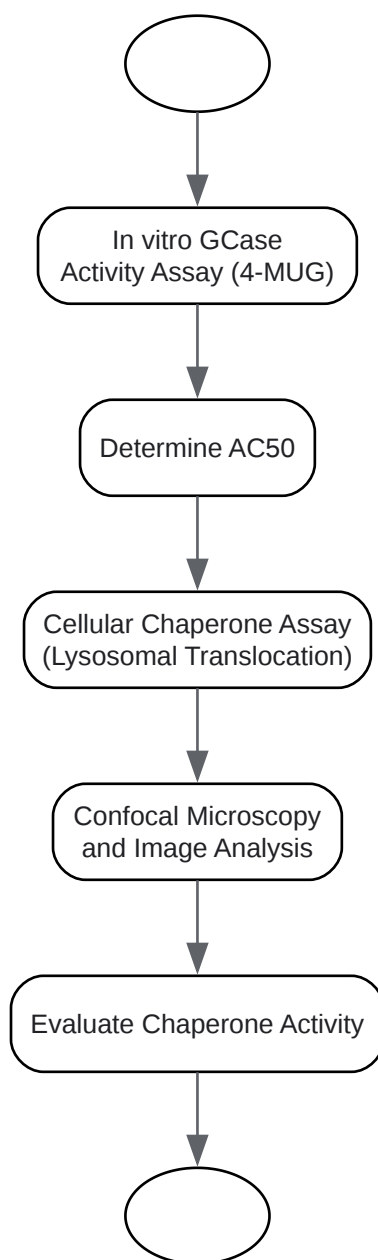
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of **Glucocerebrosidase-IN-2** and the experimental workflow for its evaluation.



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Caption: Proposed chaperone mechanism of **Glucocerebrosidase-IN-2**.



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Caption: Experimental workflow for evaluating **Glucocerebrosidase-IN-2**.

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